molecular formula C22H13N3O2S3 B2532896 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide CAS No. 888411-20-9

5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B2532896
CAS No.: 888411-20-9
M. Wt: 447.55
InChI Key: RXGVSYVPFOWLGI-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a benzothiazole moiety and a fused chromeno-thiazole ring system. This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multi-heterocyclic recognition .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O2S3/c26-20(16-9-10-17(28-16)21-23-13-6-2-4-8-15(13)29-21)25-22-24-19-12-5-1-3-7-14(12)27-11-18(19)30-22/h1-10H,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGVSYVPFOWLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Synthesis of Benzothiazole via Hantzsch Method

Reaction Step Reagents/Conditions Yield Reference
Cyclization α-Bromoketone, thioamide, reflux 75%
Microwave optimization Microwave irradiation, 150°C, 10 min 82%

Table 2: Chromeno-Thiazole Cyclization Methods

Method Reagents/Conditions Yield Reference
Robinson–Gabriel P₂S₅, DMF, 110°C 68%
Copper-catalyzed Cu(OAc)₂, oxime acetate, KSCN 89%

Table 3: Final Coupling Reactions

Reaction Catalyst/Conditions Yield Reference
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 76%
Amidation EDC, HOBt, DCM 85%

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene-2-Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Yield (%) Reference
Target Compound C₂₃H₁₄N₄O₂S₃ Benzothiazole, Chromeno-thiazole Not reported - -
Z873519648 (N-((4H-1,2,4-triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide) C₁₅H₁₂N₅OS₂ Benzothiazole, 1,2,4-triazole CFTR potentiator/inhibitor 33
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS Chlorothiazole, Difluorobenzamide PFOR enzyme inhibition -
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide C₁₁H₁₂N₂OS₂ Ethyl, Methyl, Thiazole Not reported -
N-[4-(Benzothiazol-2-yl)phenyl]-3-((5-(4-chlorophenyl)thiazolo-triazol-3-yl)thio)propanamide C₂₇H₁₉ClN₆O₂S₃ Benzothiazole, Thiazolo-triazole, Chlorophenyl Not reported -

Functional Group Impact on Properties

  • Electron-Withdrawing Groups : The benzothiazole moiety in the target compound and Z873519648 enhances electron deficiency, improving interactions with cationic or π-rich biological targets .
  • Chromeno-Thiazole vs. Triazole: The fused chromeno-thiazole system in the target compound provides greater planarity and rigidity compared to Z873519648’s 1,2,4-triazole, which may reduce conformational flexibility and increase binding specificity .
  • Solubility Considerations : 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () incorporates alkyl groups that likely improve solubility over the target compound’s aromatic systems, highlighting a trade-off between hydrophobicity and bioavailability .

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic moieties. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H13N3O2S3C_{22}H_{13}N_{3}O_{2}S_{3} with a molecular weight of 447.55 g/mol. The structure includes:

  • A benzothiazole moiety
  • A chromeno-thiazole structure
  • A thiophene ring

This unique combination contributes to its distinct chemical reactivity and biological activity compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzothiazole and chromeno-thiazole precursors.
  • Coupling reactions to form the final thiophene derivative.
  • Purification steps such as recrystallization or chromatography to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that this compound can inhibit various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. It inhibits specific enzymes and receptors that are critical in microbial infections, which may lead to therapeutic applications against resistant strains .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interacting with cellular receptors that regulate cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

A comparative study of structural analogs reveals that compounds sharing similar moieties exhibit varying degrees of biological activity. The following table summarizes some related compounds:

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole moietySimilar antimicrobial properties
Chromeno-Thiazole DerivativesIncludes chromeno-thiazole structureKnown pharmacological effects
Thiophene DerivativesFeatures thiophene ringUsed in various applications

Case Studies

Recent studies have focused on modifying the benzothiazole nucleus to enhance anticancer activity. For example, a study identified a derivative that significantly inhibited cancer cell migration and reduced inflammatory cytokines IL-6 and TNF-α in vitro . Another investigation into related thiophene derivatives found them effective against cyclin-dependent kinase 5 (cdk5), suggesting potential pathways for therapeutic targeting .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation via condensation of aldehydes with thiosemicarbazides under acidic conditions. For example, analogous compounds were synthesized by refluxing ethanol/water mixtures (4:1) with catalysts like sodium acetate, achieving yields of ~76% . Key steps include:

  • Amide coupling : Using carbodiimide-based reagents to link thiophene-2-carboxamide to chromeno-thiazole scaffolds.
  • Cyclization : Controlled heating (70–80°C) in polar aprotic solvents (e.g., DMF) to form fused heterocyclic systems .
    • Data : Reported yields range from 45% to 87%, with melting points between 160–204°C depending on substituents .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry; aromatic protons appear at δ 7.2–8.5 ppm, while NH groups resonate at δ 10–12 ppm .
  • Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ at m/z 305–331) .
    • Validation : Cross-check elemental analysis (C, H, N, S) with theoretical values (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Standard assays include:

  • Antimicrobial : MIC tests against E. coli and S. aureus using agar dilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values ≤50 µM) .
    • Data : Thiazole derivatives exhibit moderate-to-strong activity, with substituents like nitro or methoxy groups enhancing potency .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

  • Methodology :

  • Controlled experiments : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, iodine in DMF increases cyclization efficiency by 20% versus acetic acid .
  • Statistical analysis : Use ANOVA to assess variability in bioactivity data (e.g., IC₅₀ ranges due to cell line heterogeneity) .
    • Case study : Discrepancies in melting points (e.g., 160–204°C) may stem from polymorphic forms or residual solvents .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or kinases). Docking scores ≤−7.0 kcal/mol suggest strong binding .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial activity .
    • Validation : Compare docking poses with crystallographic data (e.g., RMSD ≤2.0 Å) .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodology :

  • Process optimization : Use flow reactors for precise temperature control, reducing side reactions like over-oxidation .
  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 improves selectivity, achieving >95% purity via TLC .
    • Data : Pilot-scale reactions (10 g) show 15% higher yields than small batches due to reduced solvent evaporation .

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